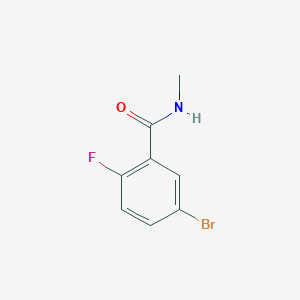

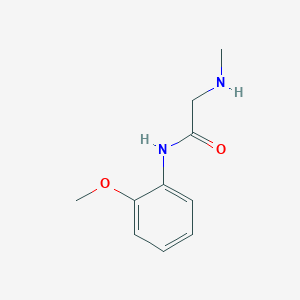

2-(2-amino-5-methylphenoxy)-N-methylacetamide

Overview

Description

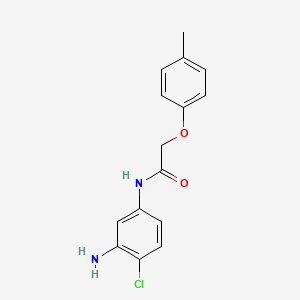

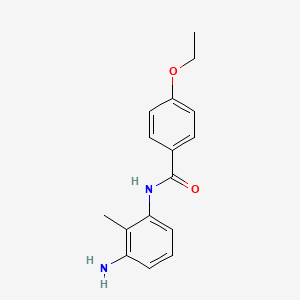

“2-(2-amino-5-methylphenoxy)-N-methylacetamide” is a chemical compound with the CAS Number: 1016824-15-9 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2/c1-8-4-5-9(12)10(6-8)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3 . This indicates the molecular structure of the compound.It is soluble in DMSO . The compound’s molecular weight is 208.26 .

Scientific Research Applications

Chemoselective Synthesis

2-(2-Amino-5-methylphenoxy)-N-methylacetamide serves as an intermediate in chemoselective synthesis processes, particularly in the monoacetylation of aminophenols, which is a critical step in the natural synthesis of certain pharmaceutical compounds, such as antimalarial drugs. The process utilizes immobilized lipase as a catalyst, with vinyl acetate identified as the optimal acyl donor due to its irreversible reaction mechanism and kinetic control, making it essential in the synthesis of pharmacologically active compounds (Magadum & Yadav, 2018).

Infrared Spectroscopy Analysis

The compound is also relevant in analytical chemistry, particularly in the study of infrared (IR) spectroscopy. Detailed analysis of its IR spectrum, especially the amide I, II, and III bands, provides valuable insights into the structural aspects of amides. This is critical for understanding the molecular structure and behavior of various organic compounds, aiding in the fields of organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Crystal Structure and Optical Properties

The compound's derivatives have been studied for their crystal structures and optical properties, showing potential as OH− indicators. The crystallization in specific symmetry and the planarity conformation of these derivatives can be leveraged in designing molecular materials with specific optical characteristics, contributing to the development of novel sensors and indicators (Wannalerse et al., 2022).

Anticonvulsant Activity

Furthermore, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. This research opens new avenues in the development of pharmaceutical compounds targeting neurological disorders, highlighting the compound's significance in medicinal chemistry and pharmacology (Pańczyk et al., 2018).

Hydrogen Bond Studies

Studies on substituted derivatives have also provided insights into hydrogen bonding mechanisms, which are crucial for understanding molecular interactions in various chemical and biological systems. This knowledge is instrumental in the design and synthesis of new compounds with desired properties and activities (Romero & Margarita, 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-amino-5-methylphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(11)9(5-7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEHYEGRECLEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3072482.png)

![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)